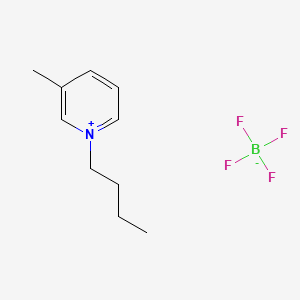

1-Butyl-3-methylpyridinium tetrafluoroborate

Description

Properties

IUPAC Name |

1-butyl-3-methylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.BF4/c1-3-4-7-11-8-5-6-10(2)9-11;2-1(3,4)5/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEAMJVKASNOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+]1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049325 | |

| Record name | 1-Butyl-3-methylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597581-48-1 | |

| Record name | 1-Butyl-3-methylpyridinium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0597581481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-3-methylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYL-3-METHYLPYRIDINIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD3PM7Q3RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Butyl-3-methylpyridinium tetrafluoroborate synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of 1-Butyl-3-methylpyridinium Tetrafluoroborate

Introduction: The Utility of Pyridinium-Based Ionic Liquids

Ionic liquids (ILs) are a class of salts with melting points below 100°C, often existing as liquids at room temperature. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive as "green" solvents and catalysts in a vast array of applications, from organic synthesis and electrochemistry to drug delivery. Among the diverse families of ILs, those based on the pyridinium cation, such as this compound ([B3MPy][BF4]), offer a unique combination of aromaticity, moderate viscosity, and electrochemical stability. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of [B3MPy][BF4], grounded in established chemical principles and tailored for researchers and drug development professionals.

Part 1: The Two-Stage Synthesis of [B3MPy][BF4]

The synthesis of this compound is not a single reaction but a strategic two-stage process. This approach ensures high yields and facilitates the purification of the final product. The two key stages are:

-

N-Alkylation (Quaternization): Formation of the desired 1-butyl-3-methylpyridinium cation by reacting 3-methylpyridine with a suitable butyl halide.

-

Anion Metathesis (Exchange): Swapping the initial halide anion for the desired tetrafluoroborate anion.

This sequential method is broadly applicable to a wide range of ionic liquids and allows for precise control over the final product's identity.[1]

Stage 1: Synthesis of the Cationic Intermediate (1-Butyl-3-methylpyridinium Bromide)

The foundational step is the quaternization of the pyridine nitrogen. This is a classic S_N2 reaction where the nucleophilic nitrogen atom of 3-methylpyridine attacks the electrophilic primary carbon of an n-butyl halide. While 1-chlorobutane can be used, 1-bromobutane is often preferred as the bromide anion is a better leaving group, potentially leading to faster reaction times and milder conditions.[2]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylpyridine (1.0 mol) and acetonitrile (100 mL) as the solvent.

-

Reagent Addition: Slowly add 1-bromobutane (1.1 mol, a slight excess to ensure complete consumption of the pyridine) to the flask while stirring.

-

Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting viscous liquid or solid is the crude 1-butyl-3-methylpyridinium bromide ([B3MPy]Br). This intermediate is typically used in the next stage without extensive purification.

Causality Insight: The use of a polar aprotic solvent like acetonitrile is deliberate; it readily dissolves the reactants while promoting the S_N2 mechanism without interfering with the reaction. Heating under reflux provides the necessary activation energy to overcome the reaction barrier efficiently.

Stage 2: Anion Metathesis for [B3MPy][BF4]

With the cation synthesized, the next step is to replace the bromide anion with tetrafluoroborate. This is an equilibrium-driven process, typically achieved by reacting the bromide salt with a tetrafluoroborate salt where the byproduct is insoluble in the reaction medium.[3] Sodium tetrafluoroborate (NaBF4) is a common and cost-effective choice. The reaction's success hinges on driving the equilibrium towards the products by precipitating the sodium bromide (NaBr) byproduct.

-

Dissolution: Dissolve the crude [B3MPy]Br from Stage 1 in a suitable solvent. Acetone is a common choice because NaBF4 has some solubility in it, while the NaBr byproduct is highly insoluble.[4] Use approximately 200 mL of acetone for the 1.0 mol scale.

-

Reagent Addition: Add sodium tetrafluoroborate (1.05 mol, a slight excess) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. A white precipitate of NaBr will form, indicating the progression of the anion exchange.

-

Initial Purification: Remove the precipitated NaBr by filtration. Wash the solid with a small amount of fresh acetone to recover any entrained product.

-

Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure. The remaining substance is the crude [B3MPy][BF4] ionic liquid, which now requires rigorous purification.

Trustworthiness through Design: The insolubility of NaBr in acetone is the linchpin of this protocol.[4] This physical property provides a powerful driving force for the reaction, ensuring a high conversion rate and simplifying the initial separation of the desired ionic liquid from the primary byproduct.

Synthesis Workflow Visualization

Caption: Workflow for the two-stage synthesis of [B3MPy][BF4].

Quantitative Synthesis Parameters

| Parameter | Stage 1: N-Alkylation | Stage 2: Anion Metathesis |

| Primary Reactant | 3-Methylpyridine | 1-Butyl-3-methylpyridinium Bromide |

| Secondary Reagent | 1-Bromobutane | Sodium Tetrafluoroborate (NaBF4) |

| Molar Ratio | 1 : 1.1 | 1 : 1.05 |

| Solvent | Acetonitrile | Acetone |

| Temperature | ~82°C (Reflux) | Room Temperature |

| Duration | 24 - 48 hours | 24 - 48 hours |

| Typical Yield | >95% (Crude) | >90% (Crude) |

Part 2: Rigorous Purification of [B3MPy][BF4]

The performance of an ionic liquid is critically dependent on its purity. Trace impurities such as water, residual halides, and organic starting materials can drastically alter its electrochemical window, viscosity, and catalytic activity. Halide impurities are particularly detrimental in electrochemical applications.

Experimental Protocol: Multi-Step Purification

-

Aqueous Wash: Dissolve the crude IL in deionized water. If the IL is sufficiently hydrophobic, it will form a separate phase. However, [B3MPy][BF4] has some water miscibility.[5] Therefore, dissolve the crude product in a minimal amount of water and extract with an organic solvent like dichloromethane (DCM).

-

Solvent Extraction: Transfer the aqueous solution to a separatory funnel and extract multiple times with DCM (e.g., 3 x 50 mL). The ionic liquid will preferentially move into the organic phase. Combine the organic layers.

-

Removal of Halides: Wash the combined organic layers with small portions of deionized water (3 x 30 mL). This helps remove any remaining water-soluble salts like NaBr or unreacted NaBF4. A procedure adapted from the synthesis of similar ionic liquids suggests that washing with a dilute solution of the desired salt (e.g., a very dilute NaBF4 solution) can help minimize product loss while still removing halide byproducts.[6]

-

Drying: Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO4). Stir for at least one hour, then filter to remove the drying agent.

-

Final Solvent Removal and Drying: Remove the DCM using a rotary evaporator. Transfer the resulting viscous liquid to a Schlenk flask. Heat to 70-80°C under high vacuum (<0.1 mbar) for at least 24 hours. This critical step removes residual water and any volatile organic solvents. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) as it can be hygroscopic.

Self-Validating System: The purity of the final product should be confirmed analytically. A simple but effective test for halide impurities involves taking a small sample of the purified IL, dissolving it in deionized water, and adding a few drops of aqueous silver nitrate (AgNO3) solution. The absence of a precipitate (AgBr) indicates successful removal of bromide ions.

Purification Workflow Visualization

Caption: Multi-step purification process for high-purity [B3MPy][BF4].

Part 3: Characterization and Quality Control

Confirming the identity and purity of the synthesized ionic liquid is a non-negotiable step. A combination of spectroscopic and analytical techniques should be employed.

| Technique | Purpose | Expected Result |

| ¹H & ¹³C NMR | Structural confirmation of the 1-butyl-3-methylpyridinium cation. | Characteristic peaks corresponding to the pyridinium ring protons, the butyl chain protons, and the methyl group protons with appropriate integrations. |

| FT-IR Spectroscopy | Functional group identification and confirmation of the anion. | Presence of C-H stretching and bending modes, C=C and C=N stretching from the pyridinium ring, and a strong, broad absorbance around 1050 cm⁻¹ characteristic of the B-F stretching in the BF₄⁻ anion. |

| Mass Spectrometry | Confirmation of the cation's mass-to-charge ratio. | A prominent peak corresponding to the molecular weight of the 1-butyl-3-methylpyridinium cation ([C₁₀H₁₆N]⁺), which is approximately 150.26 g/mol . |

| Karl Fischer Titration | Quantification of residual water content. | For high-purity applications, water content should ideally be below 100 ppm. |

| AgNO₃ Test | Qualitative test for halide (Br⁻, Cl⁻) impurities. | No formation of a precipitate (AgBr/AgCl) upon addition of AgNO₃ solution to an aqueous sample of the IL. |

A multi-technique approach is crucial for a comprehensive understanding of the final product's quality. For instance, NMR and mass spectrometry confirm the structure, while Karl Fischer titration and the silver nitrate test validate its purity from key contaminants.[7][8]

Part 4: Safety and Handling

Professional laboratory safety practices are mandatory during all stages of this process.

-

Reagent Hazards:

-

3-Methylpyridine: Flammable liquid, toxic if swallowed or inhaled, causes skin irritation.

-

1-Bromobutane: Flammable liquid, harmful if swallowed, skin and eye irritant. It is a potent alkylating agent and should be handled with care.

-

Tetrafluoroboric Acid and its Salts (e.g., NaBF₄): Highly corrosive and can cause severe skin burns and eye damage.[9][10] Ingestion or inhalation can be toxic. Always consult the Safety Data Sheet (SDS) before use.[11][12]

-

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (inspect gloves before use), and chemical safety goggles or a face shield.

-

Engineering Controls: All operations, especially those involving volatile solvents or heating, must be performed inside a certified chemical fume hood to ensure adequate ventilation.[12]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.

References

- Process for preparing ionic liquids by anion exchange. (n.d.). Google Patents.

-

Garcia, M. T., et al. (2005). Imidazolium ionic liquids: A simple anion exchange protocol. Green Chemistry. Retrieved from [Link]

-

Bica, K., & Gaertner, P. (2012). Synthesis of chiral ionic liquids by ion cross-metathesis: en route to enantioselective water–IL biphasic extraction systems. Green Chemistry. Retrieved from [Link]

-

Lozano, P., et al. (2005). Imidazolium ionic liquids: A simple anion exchange protocol. ResearchGate. Retrieved from [Link]

-

Cole, A. C., et al. (2002). Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality. Inorganic Chemistry. Retrieved from [Link]

-

Gorlov, M., et al. (2018). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Creary, X., & Willis, E. D. (2005). PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE. Organic Syntheses. Retrieved from [Link]

-

Uslu, H., et al. (2021). Sustainability Assessment of Alternative Synthesis Routes to Aprotic Ionic Liquids: The Case of 1-Butyl-3-methylimidazolium Tetrafluoroborate for Fuel Desulfurization. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Integra Chemical Company. (2015). Safety Data Sheet: fluoboric acid, 48%. Retrieved from [Link]

-

Dupont, J., et al. (2002). PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. Organic Syntheses. Retrieved from [Link]

-

Dupont, J., et al. (2002). PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. ResearchGate. Retrieved from [Link]

-

Gorlov, M., et al. (2018). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. ResearchGate. Retrieved from [Link]

-

Domínguez-Pérez, M., et al. (2010). Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Tian, P., et al. (2012). The Synthesis and Characterization of 1-methyl-3-butyl imidazole Tetrafluoroborate. Applied Mechanics and Materials. Retrieved from [Link]

-

Yang, Z., et al. (2024). Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. ChemRxiv. Retrieved from [Link]

-

Lewis, J. C., et al. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society. Retrieved from [Link]

-

Lewis, J. C., et al. (2006). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society. Retrieved from [Link]

-

Chen, B., et al. (2015). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Catalysts. Retrieved from [Link]

Sources

- 1. Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective water– ionic liquid extraction ( EWILE ), an eco-friendly va ... - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC17799D [pubs.rsc.org]

- 2. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Application of 1-Butyl-3-methylimidazolium tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. integraclear.com [integraclear.com]

- 12. fishersci.com [fishersci.com]

Physicochemical properties of 1-Butyl-3-methylpyridinium tetrafluoroborate

An In-Depth Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylpyridinium tetrafluoroborate ([BMPy][BF₄])

Foreword: Understanding the Utility of a Pyridinium-Based Ionic Liquid

This compound, hereafter referred to as [BMPy][BF₄], is a member of the pyridinium-based family of ionic liquids (ILs). Unlike their more common imidazolium counterparts, pyridinium ILs offer a unique combination of aromaticity, electrochemical stability, and tunable solvency that makes them compelling candidates for a range of applications, from electrochemical systems to novel drug delivery platforms. This guide provides a detailed exploration of the core physicochemical properties of [BMPy][BF₄], grounding theoretical understanding in practical experimental context. The causality behind measurement techniques is explained to provide not just data, but a framework for its reliable and reproducible acquisition.

Section 1: Synthesis and Purification

The synthesis of [BMPy][BF₄] is typically a two-step process involving quaternization of the pyridine ring followed by an anion exchange reaction. The purity of the final product, particularly the absence of halide impurities and water, is paramount as these can significantly alter its physicochemical properties.

Synthetic Pathway

-

Step 1: Quaternization (N-Alkylation). 3-Methylpyridine is reacted with a butylating agent, typically 1-bromobutane, to form the 1-butyl-3-methylpyridinium bromide ([BMPy][Br]) intermediate. This reaction is a classic SN2 nucleophilic substitution, where the nitrogen atom of the pyridine ring acts as the nucleophile. The reaction is often performed under reflux in a suitable solvent like acetonitrile or ethyl acetate to drive it to completion.

-

Step 2: Anion Metathesis. The bromide anion of the intermediate salt is exchanged for the tetrafluoroborate anion. This is commonly achieved by reacting [BMPy][Br] with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or tetrafluoroboric acid (HBF₄), in a solvent like water or acetone. The desired [BMPy][BF₄] product is then isolated, while the byproduct (e.g., NaBr) is removed.

-

Purification. Post-synthesis, the ionic liquid is subjected to a rigorous purification process. This involves washing with water to remove inorganic salts, followed by treatment with activated carbon to eliminate colored impurities. Finally, the IL is dried under high vacuum at an elevated temperature (e.g., 80°C) for an extended period (e.g., >24 hours) to remove residual water and volatile organic compounds. Water content is typically verified using Karl Fischer titration.[1]

Section 2: Core Physicochemical Properties

The utility of an ionic liquid is defined by its physical properties. This section details the key characteristics of [BMPy][BF₄] and the standard methodologies for their determination.

Density (ρ)

Density is a fundamental property that influences molar volume, molecular packing efficiency, and fluid dynamics. For [BMPy][BF₄], density exhibits a near-linear decrease with increasing temperature, which is typical for most liquids due to thermal expansion.

Quantitative Data Summary

| Temperature (K) | Density (g·cm⁻³) | Reference |

| 283.15 | 1.2255 | [2] |

| 293.15 | 1.2184 | [2] |

| 298.15 | 1.2148 | [3] |

| 313.15 | 1.2043 | [2] |

| 318.15 | 1.2008 | [3] |

| 333.15 | 1.1899 | [2] |

| 353.15 | 1.1755 | [2] |

| 373.15 | 1.1611 | [2] |

| 393.15 | 1.1467 | [2] |

Experimental Protocol: Vibrating Tube Densitometry

This method offers high precision for density measurements.

-

Principle of Operation: A U-shaped glass tube is electromagnetically excited to oscillate at its natural frequency. This frequency changes when the tube is filled with a sample; a higher mass (denser fluid) results in a lower oscillation frequency. The instrument measures this frequency shift to calculate the density.

-

Calibration: Before measurement, the densimeter (e.g., an Anton-Paar DMA series) must be calibrated.[2] This is a critical step for accuracy and is typically performed using two standards of well-known density, such as double-distilled water and dry air, at the desired measurement temperatures.

-

Sample Preparation: The [BMPy][BF₄] sample must be degassed and free of bubbles, which can significantly affect the oscillation frequency and lead to erroneous results.

-

Measurement: The sample is injected into the thermostatted measurement cell. The temperature is precisely controlled, as density is highly temperature-dependent.

-

Viscosity Correction: For highly viscous liquids like ILs, the oscillation of the tube can be dampened, requiring a viscosity correction to be applied to the raw density data for improved accuracy.[2] Modern instruments often perform this correction automatically if viscosity data is provided.

Viscosity (η)

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving mass transport, mixing, and fluid handling. Like most ionic liquids, [BMPy][BF₄] has a relatively high viscosity that decreases exponentially with increasing temperature. This is due to the increased thermal energy overcoming the strong intermolecular (ionic and van der Waals) forces.

Quantitative Data Summary

| Temperature (K) | Dynamic Viscosity (mPa·s or cP) | Reference |

| 298.15 | 177 | [3] |

| 303.15 | 134.4 | [2] |

| 313.15 | 87.2 | [2] |

| 323.15 | 60.1 | [2] |

| 333.15 | 43.4 | [2] |

Experimental Protocol: Rotational Viscometry

-

Principle of Operation: A spindle of known geometry is rotated within the sample fluid at a constant speed. The instrument measures the torque required to overcome the viscous drag of the fluid, which is directly proportional to its viscosity.

-

Instrumentation: A rotational viscometer or rheometer is used. For higher precision with small sample volumes, a rotational Stabinger viscometer (e.g., Anton-Paar SVM series) is often employed, which combines rotational measurement with density measurement.[4]

-

Temperature Control: Precise temperature control via a Peltier system or circulating fluid bath is essential, as even minor temperature fluctuations can cause significant changes in viscosity.

-

Procedure: a. The instrument is calibrated with standard viscosity oils. b. The sample is loaded into the measurement cell, ensuring it is free of air bubbles. c. The system is allowed to thermally equilibrate at the target temperature. d. The spindle is rotated at a defined shear rate, and the torque is measured to calculate the dynamic viscosity. Measurements are often taken across a range of shear rates to check for Newtonian behavior (where viscosity is independent of shear rate).

Ionic Conductivity (κ)

Ionic conductivity measures the ability of the material to conduct an electric current via the migration of its constituent ions (1-butyl-3-methylpyridinium cations and tetrafluoroborate anions). It is a key performance indicator for electrochemical applications such as batteries, capacitors, and sensors.[5] Conductivity is inversely related to viscosity; as temperature increases, viscosity decreases, allowing for greater ion mobility and thus higher conductivity.

Quantitative Data Summary

| Temperature (K) | Ionic Conductivity (mS·cm⁻¹) |

| 298.15 | ~2-4 (Typical range for similar pyridinium ILs) |

(Note: Specific conductivity data for [BMPy][BF₄] is less prevalent in literature than for its imidazolium analogue. The value provided is an estimate based on similar structures. For comparison, the widely studied [BMIM][BF₄] has a conductivity of approximately 3.8 mS·cm⁻¹ at 300 K.[6])

Experimental Protocol: AC Impedance Spectroscopy

-

Principle of Operation: A small, oscillating voltage (AC signal) is applied across two inert electrodes (typically platinum) immersed in the ionic liquid. Measuring the resulting current and phase shift allows for the determination of the solution's impedance (resistance). Using a direct current (DC) is avoided to prevent electrode polarization and electrolysis.

-

Instrumentation: A conductometric bridge or an impedance analyzer is used with a conductivity cell of a known cell constant.[7][8] The cell consists of two parallel platinum electrodes housed in a glass or PEEK body.

-

Calibration: The cell constant (the ratio of the distance between the electrodes to their surface area) must be accurately determined by measuring the resistance of a standard solution with a precisely known conductivity, such as an aqueous potassium chloride (KCl) solution.[8][9]

-

Procedure: a. The conductivity cell is thoroughly cleaned and rinsed with the [BMPy][BF₄] sample. b. The cell is filled with the sample, ensuring no air bubbles are trapped between the electrodes. c. The cell is placed in a thermostat or oven to maintain a constant temperature. d. The AC impedance is measured over a range of frequencies, and the bulk resistance of the IL is determined from the resulting Nyquist plot. e. The specific conductivity (κ) is calculated using the formula: κ = Cell Constant / Resistance.

Thermal Stability

Thermal stability defines the temperature at which the ionic liquid begins to chemically decompose. This is a critical parameter for safety and determining the maximum operating temperature for any application. It is most commonly assessed by thermogravimetric analysis (TGA).

Quantitative Data Summary

While data for the closely related 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) shows a decomposition onset temperature (Tonset) around 424°C (697 K), it is crucial to note that long-term isothermal studies suggest a much lower maximum usable temperature of around 240°C (513 K).[10][11][12] Pyridinium-based ILs generally exhibit comparable, though sometimes slightly lower, thermal stability than their imidazolium analogues.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Principle of Operation: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Thermal decomposition is registered as a mass loss.

-

Procedure: [13][14] a. A small, precisely weighed sample of [BMPy][BF₄] (typically 5-10 mg) is placed into a tared TGA pan (e.g., platinum or alumina). b. The pan is placed in the TGA furnace. c. An inert atmosphere is established by purging with a gas like nitrogen or argon to prevent oxidative decomposition. d. The sample is heated at a constant rate (e.g., 10 °C/min). e. The instrument records the sample's mass versus temperature.

-

Data Interpretation: [15]

-

Tonset (Onset Decomposition Temperature): The temperature at which significant mass loss begins. It is often determined by the intersection of the baseline tangent and the tangent of the decomposition curve.

-

Tpeak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is maximum, determined from the peak of the derivative thermogravimetry (DTG) curve.

-

Long-Term Stability: For practical applications, isothermal TGA is more informative. The sample is held at a constant temperature for an extended period (hours) to determine a more realistic maximum operating temperature, which is often significantly lower than the Tonset from a fast temperature ramp experiment.[12][13]

-

Electrochemical Stability (Electrochemical Window)

The electrochemical window (EW) is the potential range over which the ionic liquid is electrochemically inert—it is neither oxidized nor reduced. A wide EW is highly desirable for applications like high-voltage supercapacitors or lithium-ion batteries.[16] The anodic (positive) limit is typically determined by the oxidation of the anion ([BF₄]⁻), while the cathodic (negative) limit is set by the reduction of the cation ([BMPy]⁺).[17]

Quantitative Data Summary

For the related 1-butyl-4-methylpyridinium tetrafluoroborate ([B4MPy][BF₄]), the operating potential window when used with graphene-based electrodes was found to be 2.2 V.[1] The electrochemical window is highly dependent on the electrode material (e.g., platinum, glassy carbon, gold) and the purity of the IL.[18]

Experimental Protocol: Cyclic Voltammetry (CV)

-

Principle of Operation: CV measures the current response of an electrochemical cell to a linearly swept potential. The potential is scanned from a starting point to a vertex potential and then back again. The potential limits where a sharp, irreversible rise in current occurs define the edges of the electrochemical window.

-

Instrumentation: A potentiostat is used with a three-electrode cell configuration inside a controlled atmosphere (e.g., a glovebox) to exclude oxygen and water.[17]

-

Working Electrode (WE): An inert material with a well-defined surface area, such as glassy carbon (GC), platinum (Pt), or gold (Au).

-

Counter Electrode (CE): A material with a large surface area to ensure the WE is the limiting factor, often a platinum wire or mesh.

-

Reference Electrode (RE): Provides a stable potential to measure the WE potential against. A silver/silver ion (Ag/Ag⁺) or quasi-reference electrode is often used in non-aqueous systems.[19]

-

-

Procedure: a. The [BMPy][BF₄] is placed in the electrochemical cell within a glovebox. b. The potential is swept from the open-circuit potential towards positive values at a set scan rate (e.g., 10-100 mV/s) until a sharp increase in current indicates oxidation. This is the anodic limit. c. A new scan is run from the open-circuit potential towards negative values until a sharp current increase indicates reduction. This is the cathodic limit. d. The electrochemical window is the difference between the anodic and cathodic limits.

Section 3: Concluding Remarks for the Applied Scientist

The physicochemical profile of this compound—characterized by moderate viscosity, good thermal stability, and a useful electrochemical window—positions it as a versatile ionic liquid. For drug development professionals, its properties as a solvent and its potential for forming stable formulations are of primary interest. For materials and electrochemistry researchers, its conductivity and electrochemical stability are the key performance metrics. The experimental protocols and data presented herein serve as a robust foundation for leveraging [BMPy][BF₄] in advanced applications, emphasizing that reliable data can only be built upon methodologically sound and well-calibrated experimental practice.

References

- NEW INTEGRATED MEASUREMENT PROTOCOL USING CAPILLARY ELECTROPHORESIS INSTRUMENTATION FOR THE DETERMINATION OF VISCOSITY, CONDUC - CORE. (n.d.).

-

Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. (2023). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]

-

Safarov, J., et al. (2007). Thermodynamic properties of this compound. ResearchGate. Retrieved January 7, 2026, from [Link]

- What are the properties and applications of 1-Butyl-3-methylimidazolium tetrafluoroborate? (n.d.).

-

Van Aken, K. L., et al. (2015). Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. ResearchGate. Retrieved January 7, 2026, from [Link]

-

The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (2020). MDPI. Retrieved January 7, 2026, from [Link]

-

Ortega, J., et al. (2007). Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. ResearchGate. Retrieved January 7, 2026, from [Link]

-

Ortega, J., et al. (2007). Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. Journal of Chemical & Engineering Data, 52(6), 2343–2349. [Link]

-

Safarov, J., et al. (2007). Thermophysical Properties of 1-Butyl-4-methylpyridinium tetrafluoroborate. ResearchGate. Retrieved January 7, 2026, from [Link]

-

Frizzo, C. P., et al. (2013). Tutorial for thermal analysis of ionic liquids. ResearchGate. Retrieved January 7, 2026, from [Link]

-

Li, Q., et al. (2016). The electrochemical stability of ionic liquids and deep eutectic solvents. Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

Ghandi, K. (2014). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. RSC Publishing. Retrieved January 7, 2026, from [Link]

-

Liang, R., et al. (2010). Thermal Stability, Equilibrium Vapor Pressure and Standard Enthalpy of Vaporization of 1-Butyl-3-methylimidazolium Tetrafluoroborate. Acta Physico-Chimica Sinica, 26(6), 1675–1680. [Link]

-

Neueder, R., et al. (2010). The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion. Journal of Chemical & Engineering Data, 55(7), 2414–2420. [Link]

-

Barbosa-Moreno, G., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER). Retrieved January 7, 2026, from [Link]

-

Gope, M., et al. (2016). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double l. ResearchGate. Retrieved January 7, 2026, from [Link]

-

Ponrouch, A., et al. (2019). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). Chemistry of Materials, 31(15), 5448–5467. [Link]

-

Bella, F., et al. (2022). Sodium-Conducting Ionic Liquid Electrolytes: Electrochemical Stability Investigation. MDPI. Retrieved January 7, 2026, from [Link]

- VISCOSITY MEASUREMENTS. (n.d.).

-

Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. (2020). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]

-

The electrochemical stability of ionic liquids and deep eutectic solvents. (2016). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2021). MDPI. Retrieved January 7, 2026, from [Link]

-

Electrical conductivity and translational diffusion in the 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid. (2012). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Conductivity of ionic liquids in mixtures. (2011). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Liang, R., et al. (2010). Thermal Stability, Equilibrium Vapor Pressure and Standard Enthalpy of Vaporization of 1-Butyl-3-methylimidazolium Tetrafluoroborate. ResearchGate. Retrieved January 7, 2026, from [Link]

-

Ortega, J., et al. (2007). Thermodynamic properties of this compound and its mixtures with water and alkanols. AccedaCRIS. Retrieved January 7, 2026, from [Link]

-

Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. (2014). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. The electrochemical stability of ionic liquids and deep eutectic solvents | Semantic Scholar [semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

1-Butyl-3-methylpyridinium tetrafluoroborate CAS number and molecular structure

An In-Depth Technical Guide to 1-Butyl-3-methylpyridinium Tetrafluoroborate

Introduction

This compound, often abbreviated as [B3MPy][BF4], is a pyridinium-based ionic liquid (IL). Ionic liquids are a class of salts that are liquid at or near room temperature, possessing a unique combination of properties including low vapor pressure, high thermal stability, and tunable solubility.[1][2] These characteristics make them attractive alternatives to traditional volatile organic solvents in a variety of scientific and industrial applications. This guide provides a comprehensive overview of the core technical details of [B3MPy][BF4], tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

The defining features of an ionic liquid are encapsulated in its molecular structure and resulting physical properties. [B3MPy][BF4] consists of an organic pyridinium cation and an inorganic tetrafluoroborate anion.

Chemical Structure:

The cation is 1-butyl-3-methylpyridinium, and the anion is tetrafluoroborate.

Physicochemical Data Summary:

The operational utility of [B3MPy][BF4] is dictated by its key physical properties, which are summarized below. These values are critical for designing experimental setups, from reaction vessels to electrochemical cells.

| Property | Value | Source(s) |

| CAS Number | 597581-48-1 | [3][4] |

| Molecular Formula | C₁₀H₁₆BF₄N | [3][5] |

| Molecular Weight | 237.05 g/mol | [3][5] |

| Melting Point | < Room Temperature | [3] |

| Appearance | Colorless to pale yellow, viscous liquid | [6] |

| Density | ~1.21 g/mL at 20 °C (typical for similar ILs) | [7] |

| Solubility | Miscible with many organic solvents; miscibility with water and alkanols has been studied.[2][8][9] |

Synthesis Methodology: A Self-Validating Protocol

The most common and robust method for synthesizing pyridinium-based ionic liquids like [B3MPy][BF4] is a two-step process involving N-alkylation followed by anion metathesis (exchange). This approach ensures high purity, which is critical for reproducible performance in sensitive applications.

Step 1: N-Alkylation to Form the Halide Precursor

The first stage involves the quaternization of the pyridine nitrogen. This is a classic Sₙ2 reaction where the nitrogen atom of 3-methylpyridine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, typically 1-bromobutane or 1-chlorobutane.

-

Causality: The choice of a good leaving group (Br⁻ or Cl⁻) on the alkyl chain is crucial for driving the reaction to completion. The reaction is often performed neat or in a solvent that can facilitate the formation of the charged product.

Step 2: Anion Metathesis

The resulting 1-butyl-3-methylpyridinium halide is then subjected to an anion exchange reaction with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or potassium tetrafluoroborate (KBF₄).

-

Causality: The reaction is driven by the precipitation of the inorganic halide salt (e.g., NaCl, KBr) in the chosen solvent system. For instance, NaCl has very low solubility in many organic solvents like dichloromethane, which effectively removes it from the reaction equilibrium and drives the formation of the desired ionic liquid.[10][11] Complete removal of the initial halide is paramount, as residual halides can interfere with catalytic and electrochemical processes.

Experimental Protocol: Synthesis of [B3MPy][BF4]

-

Alkylation:

-

In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of 3-methylpyridine and 1-chlorobutane.

-

Heat the mixture under reflux for 24-48 hours. The product, 1-butyl-3-methylpyridinium chloride, will often form as a viscous liquid or solid.

-

After cooling, wash the crude product with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials. Dry the resulting halide salt under vacuum.

-

-

Anion Exchange:

-

Dissolve the dried 1-butyl-3-methylpyridinium chloride in a suitable solvent (e.g., water or acetone).[13]

-

In a separate flask, prepare a solution of a slight molar excess (1.05 equivalents) of sodium tetrafluoroborate (NaBF₄) in the same solvent.

-

Add the NaBF₄ solution dropwise to the pyridinium salt solution with vigorous stirring. A white precipitate of NaCl will form immediately.

-

Stir the reaction mixture at room temperature for 12-24 hours to ensure complete exchange.[13]

-

-

Purification (Self-Validation):

-

Filter the mixture to remove the precipitated NaCl.

-

Remove the solvent from the filtrate under reduced pressure (rotary evaporation).

-

Redissolve the crude ionic liquid in dichloromethane (DCM). The residual NaCl is insoluble in DCM and will precipitate.

-

Wash the DCM solution with small portions of deionized water to remove any remaining water-soluble impurities. Trustworthiness Check: Test the final aqueous wash with a silver nitrate (AgNO₃) solution. The absence of a white AgCl precipitate confirms the successful removal of chloride impurities.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM under vacuum to yield the pure this compound.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The unique properties of [B3MPy][BF4] make it a versatile tool for scientific innovation.

-

"Green" Solvent: With negligible vapor pressure, it reduces air pollution and exposure risks associated with volatile organic compounds (VOCs). This makes it a prime candidate for developing more sustainable chemical processes.[1]

-

Electrochemistry: Ionic liquids are widely used as electrolytes in devices like batteries and capacitors due to their high ionic conductivity and wide electrochemical window.[14] [B3MPy][BF4] can serve as a stable medium for electrochemical synthesis, including the in-situ generation of reactive species like BF₃ from the tetrafluoroborate anion.[15]

-

Catalysis: It can act as both a solvent and a catalyst or catalyst support. Its ability to dissolve a wide range of organic and inorganic compounds allows it to facilitate reactions between otherwise immiscible reactants. The catalyst can often be retained in the ionic liquid phase, simplifying product separation and enabling catalyst recycling, a key principle of green chemistry.

Conceptual Application: Recyclable Catalysis Workflow

The diagram below illustrates how [B3MPy][BF4] can be used in a catalytic process where the product is easily separated, and the catalyst-ionic liquid phase is recycled.

Caption: A recyclable catalytic system using an ionic liquid medium.

Safety, Handling, and Storage

While ionic liquids are non-volatile, they are still chemicals that require careful handling. Direct contact should always be avoided.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][17] Handle in a well-ventilated area or a fume hood.

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[18] Ionic liquids can be hygroscopic, so protection from moisture is important to maintain purity.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.[17][19]

Conclusion

This compound is a valuable ionic liquid with a well-defined set of properties that make it suitable for a range of applications, from green chemistry to advanced electrochemical systems. Its synthesis is straightforward, and its non-volatile nature offers significant safety and environmental advantages over traditional solvents. For researchers and drug development professionals, understanding the synthesis, properties, and handling of this compound opens doors to more efficient, sustainable, and innovative scientific work.

References

- Central Drug House (P) Ltd. (n.d.).

-

ResearchGate. (n.d.). Structures of 1-butyl-3- methylimidazolium tetrafluoroborate.... Retrieved from [Link]

- proionic GmbH. (2023, October 11).

- Ortega, J., Vreekamp, J., & Marrero, E. (2006). Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols.

- Santa Cruz Biotechnology, Inc. (n.d.).

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

- Fisher Scientific. (2025, December 19).

- Creary, X., & Willis, E. D. (2005).

- TCI Chemicals. (2025, April 1).

- Safarov, J., et al. (2007).

- Ortega, J., Vreekamp, J., & Marrero, E. (2006). Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols.

- ResearchGate. (2006).

-

National Center for Biotechnology Information. (n.d.). 1-Butyl-3-methylimidazolium tetrafluoroborate. PubChem Compound Database. Retrieved from [Link]

- Patsos, G., et al. (2021). Sustainability Assessment of Alternative Synthesis Routes to Aprotic Ionic Liquids: The Case of 1-Butyl-3-methylimidazolium Tetrafluoroborate for Fuel Desulfurization. ACS Sustainable Chemistry & Engineering, 9(50), 17047–17058.

- Dupont, J., et al. (2001). PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. Organic Syntheses, 79, 236.

- ChemicalBook. (2022, August 22).

- ResearchGate. (n.d.).

- National Institutes of Health. (n.d.).

- MDPI. (2019). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Polymers, 11(6), 969.

- ChemicalBook. (2025, July 4).

- National Institutes of Health. (2023, December 28). 1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry. Beilstein Journal of Organic Chemistry, 19, 2396-2405.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, >99% | IoLiTec [iolitec.de]

- 4. researchgate.net [researchgate.net]

- 5. GSRS [precision.fda.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-Butyl-3-methylimidazolium tetrafluoroborate | 174501-65-6 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Application of 1-Butyl-3-methylimidazolium tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. 1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. proionic.com [proionic.com]

An In-depth Technical Guide to the Health and Safety of 1-Butyl-3-methylpyridinium Tetrafluoroborate

This guide provides a comprehensive overview of the health and safety considerations for 1-Butyl-3-methylpyridinium tetrafluoroborate, an ionic liquid utilized in various research and industrial applications. This document is intended for researchers, scientists, and drug development professionals to ensure its safe handling, storage, and disposal. The information presented herein is synthesized from multiple safety data sheets and toxicological sources to provide a coherent and actionable safety protocol.

Hazard Identification and GHS Classification

This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards. However, it is noteworthy that the classification for this compound can vary slightly between suppliers, underscoring the importance of consulting the specific Safety Data Sheet (SDS) for the product in use. A common classification is as follows:

-

Acute Toxicity, Oral (Category 3 or 4): This indicates that the substance can be toxic or harmful if swallowed.[1][2][3][4][5][6][7] Ingestion of less than 150 grams may be fatal or cause serious damage to health.[8]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[2][3][4][5][6][9] Pre-existing dermatitis may be exacerbated by exposure.[8]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][3][4][5][6][9]

-

Hazardous to the Aquatic Environment, Long-term (Chronic) Hazard (Category 2 or 3): This substance is toxic or harmful to aquatic life with long-lasting effects.[1][2][3][5][10]

Signal Word: Danger[2][3][4][6][7] or Warning[1]

Hazard Statements (H-phrases):

-

H301/H302: Toxic if swallowed / Harmful if swallowed.[1][2][3][5][6][7][10]

-

H411/H412: Toxic to aquatic life with long lasting effects / Harmful to aquatic life with long lasting effects.[1][2][5][10]

It is important to note that for some preparations, the substance is not yet fully tested, and the risks cannot be excluded if handled inappropriately.[1][11]

Toxicological Profile

While comprehensive toxicological data for this compound is not always readily available, the existing information and data from analogous compounds indicate several areas of concern:

-

Acute Oral Toxicity: As indicated by its GHS classification, the substance is considered toxic or harmful if ingested. Immediate medical attention should be sought if swallowed.[2][3][5]

-

Dermal and Ocular Irritation: The compound is a known skin and serious eye irritant.[2][3][4][5][6][8][9] Prolonged or repeated skin contact may lead to dermatitis.[8]

-

Inhalation Toxicity: Inhalation of vapors or mists may cause respiratory irritation.[8] Acute effects of fluoride inhalation can include nose and throat irritation, coughing, and chest discomfort.[8]

-

Chronic Health Effects: Limited evidence suggests that long-term exposure may have cumulative health effects.[8] Due to the presence of the imidazole moiety in similar compounds, there are concerns about potential effects on male fertility, although specific data for this compound is lacking.[8] The borate component can accumulate in the testes and may cause testicular atrophy in animal studies.[8] The tetrafluoroborate anion can interfere with iodine uptake in the thyroid gland.[8]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no conclusive data to classify this substance as a carcinogen, mutagen, or reproductive toxicant.[9] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure. The following are general guidelines; however, the specific SDS should always be consulted for detailed instructions.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[1][2][3] |

Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing exposure risk.

Safe Handling

-

Ventilation: Use only in well-ventilated areas, preferably in a chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[2]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., PVC).[8] Gloves should be inspected before use and disposed of properly after handling the substance.[2]

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in work areas.[1] Wash hands thoroughly after handling.[1][3]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[2] Keep containers tightly closed when not in use.[2]

-

Incompatibilities: Keep away from strong oxidizing agents.[2]

-

Container Sealing: Opened containers must be carefully resealed and kept upright to prevent leakage.[2]

Emergency Procedures

In the event of a spill or fire, the following procedures should be followed.

Spill Response

-

Evacuate: Clear the area of all personnel and move upwind.[8]

-

Ventilate: Ensure adequate ventilation of the spill area.

-

Containment: Prevent the spill from entering drains or waterways.[2]

-

Absorption: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[2]

-

Decontamination: Clean the spill area thoroughly.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Unsuitable Extinguishing Media: Avoid using a straight hose stream of water as it may scatter and spread the fire.[11]

-

Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, and boron oxides.[2][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3][11]

Disposal Considerations

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8] Do not allow the product to enter drains or waterways.[2] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2]

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Standard operating procedure for handling the ionic liquid.

Emergency Response Logic

The following diagram outlines the decision-making process in the event of an accidental exposure.

Caption: Decision tree for first aid response to exposure.

References

- Iolitec. (2022-09-19). Safety Data Sheet: this compound.

- proionic. (2023-10-11). Safety Data Sheet: 1-Butyl-3-methylimidazolium tetrafluoroborate.

- CDH Fine Chemical. 1-Butyl-3-Methylimidazolium Tetrafluoroborate CAS No 174501-65-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Santa Cruz Biotechnology. 1-Butyl-3-methylimidazolium tetrafluoroborate.

- Fisher Scientific. (2025-12-19). SAFETY DATA SHEET: 1-Butyl-3-methylimidazolium tetrafluoroborate.

- TCI Chemicals. (2025-04-01). SAFETY DATA SHEET: 1-Butyl-4-methylpyridinium Tetrafluoroborate.

- Sigma-Aldrich. 1-Butyl-3-methylimidazolium tetrafluoroborate = 98 174501-65-6.

- XiXisys. GHS 11 (Rev.11) SDS Word 下载 CAS: 174501-65-6 Name: 1-Butyl-3-methylimidazolium Tetrafluoroborate.

- Carl ROTH. (2024-03-03). Safety Data Sheet: 1-Butyl-3-methyl-imidazolium-tetrafluoroborate.

- Fisher Scientific. 1-Butyl-3-methylimidazolium tetrafluoroborate, 98+% 5 g | Buy Online.

- PubChem. 1-Butyl-3-methylimidazolium tetrafluoroborate.

- Sigma-Aldrich. 1-Butyl-3-methylimidazolium tetrafluoroborate >=97.0% (HPLC).

- TCI Chemicals. 1-Butyl-3-methylimidazolium Tetrafluoroborate.

Sources

- 1. proionic.com [proionic.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 174501-65-6 Name: 1-Butyl-3-methylimidazolium Tetrafluoroborate1-Butyl-3-methylimidazolium tetrafluoroborate1-butyl-3-methylimidazolium tetrafluoroborate1H-Imidazolium, 3-butyl-1-methyl-, tetrafluoroborate(1-) (1:1) [xixisys.com]

- 5. 1-Butyl-3-methylimidazolium tetrafluoroborate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 1-Butyl-3-methylimidazolium tetrafluoroborate | C8H15BF4N2 | CID 2734178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Butyl-3-methylimidazolium tetrafluoroborate = 97.0 HPLC 174501-65-6 [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. 1-Butyl-3-methylimidazolium Tetrafluoroborate | 174501-65-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. iolitec.de [iolitec.de]

An In-Depth Technical Guide to the Viscosity and Density of 1-Butyl-3-methylpyridinium tetrafluoroborate ([C4C1Py][BF4])

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the viscosity and density of the ionic liquid 1-Butyl-3-methylpyridinium tetrafluoroborate, [C4C1Py][BF4]. As a versatile solvent with applications ranging from organic synthesis to drug delivery, a thorough understanding of its fundamental physical properties is paramount for process design, optimization, and ensuring experimental reproducibility. This document, authored from the perspective of a Senior Application Scientist, synthesizes experimental data with practical insights into the factors influencing these critical parameters.

Introduction: The Significance of Viscosity and Density in Ionic Liquid Applications

This compound is a room-temperature ionic liquid (RTIL) composed of a pyridinium cation and a tetrafluoroborate anion. Its unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make it an attractive medium for a variety of chemical and pharmaceutical processes. Viscosity and density are not mere physical constants; they are pivotal properties that dictate the fluid dynamics, mass transfer characteristics, and ultimately, the efficiency and viability of any application.

Viscosity (η) , a measure of a fluid's resistance to flow, directly impacts:

-

Mixing and Agitation: Higher viscosity necessitates more energy for effective mixing, influencing reaction kinetics and heat transfer.

-

Pumping and Fluid Handling: The energy required to transport the ionic liquid through pipes and reactors is a direct function of its viscosity.

-

Diffusion Rates: The rate at which reactants and products move within the solvent is inversely related to viscosity, affecting reaction rates and separation efficiencies.

-

Processing and Formulation: In drug development, viscosity is a critical parameter for formulations, affecting injectability, dissolution, and bioavailability.

Density (ρ) , the mass per unit volume, is essential for:

-

Reactor Design and Sizing: Accurate density data is crucial for determining the mass of the ionic liquid required for a specific volume and for the overall design of reaction vessels.

-

Phase Separation and Extraction: In multiphase systems, density differences drive the separation of immiscible liquids, a key step in many purification processes.

-

Molar Property Calculations: Density is required to convert between mass-based and volume-based measurements and to calculate various thermodynamic properties.

This guide will delve into the intrinsic viscosity and density of [C4C1Py][BF4] and explore how these properties are profoundly influenced by external factors, namely temperature and the presence of common impurities such as water and halides.

Physicochemical Properties of this compound

The viscosity and density of [C4C1Py][BF4] are intrinsically linked to its molecular structure—the size and shape of the pyridinium cation and the tetrafluoroborate anion, and the intermolecular forces between them.

Temperature Dependence of Viscosity and Density

Like most liquids, the viscosity of [C4C1Py][BF4] decreases significantly with increasing temperature, while its density shows a less dramatic, near-linear decrease. This behavior is a direct consequence of the increased kinetic energy of the ions at higher temperatures, which overcomes the intermolecular forces (van der Waals forces, and electrostatic interactions) that hinder flow.

Table 1: Temperature-Dependent Viscosity and Density of this compound ([C4C1Py][BF4])

| Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) | Reference |

| 298.15 | 1.178 | 141 | [1] |

| 303.15 | 1.174 | 108 | [1] |

| 313.15 | 1.167 | 69 | [1] |

| 323.15 | 1.160 | 47 | [1] |

| 333.15 | 1.153 | 33 | [1] |

Note: The data presented is a representative compilation from the literature. Values may vary slightly between different studies due to variations in purity and measurement techniques.

The relationship between temperature and viscosity for ionic liquids can often be described by the Vogel-Fulcher-Tammann (VFT) equation, which provides a more accurate fit over a wider temperature range than the simple Arrhenius equation.

Comparison with Imidazolium-Based Analogue

For context, it is insightful to compare the properties of [C4C1Py][BF4] with its more commonly studied imidazolium-based counterpart, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). Generally, pyridinium-based ionic liquids tend to exhibit higher viscosities than their imidazolium analogues with the same anion and alkyl chain length.[2] This is often attributed to the differences in the cation's structure and the resulting packing efficiency and intermolecular interactions.[2][3]

Table 2: Comparison of Viscosity and Density of [C4C1Py][BF4] and [BMIM][BF4] at 298.15 K

| Ionic Liquid | Density (g/cm³) | Viscosity (mPa·s) |

| [C4C1Py][BF4] | 1.178 | 141 |

| [BMIM][BF4] | ~1.21 | ~90 |

Data for [BMIM][BF4] is sourced from multiple publicly available databases and research articles for a general comparison.

The higher viscosity of the pyridinium ionic liquid can have significant implications for its use in applications where lower viscosity is desirable, such as in electrochemical devices or as a reaction medium requiring rapid mass transfer.

The Critical Impact of Impurities

The physicochemical properties of ionic liquids are exquisitely sensitive to the presence of impurities. For [C4C1Py][BF4], water and halide ions are the most common and impactful contaminants.

The Effect of Water

Due to the hygroscopic nature of many ionic liquids, including those with the tetrafluoroborate anion, the absorption of atmospheric water is a significant concern. Even small amounts of water can dramatically reduce the viscosity of [C4C1Py][BF4].[4] This is because water molecules can disrupt the ionic liquid's hydrogen-bonding network and reduce the strong interionic forces.[4]

The density of the ionic liquid also decreases with the addition of water, though the effect is less pronounced than on viscosity.[4]

The Influence of Halide Impurities

Halide impurities, particularly chloride, are often remnants of the synthesis process of ionic liquids. The presence of these small, highly coordinating anions can lead to a significant increase in viscosity. This is attributed to the strong hydrogen bonding interactions that halides can form with the cation, leading to the formation of more structured, aggregate-like networks within the liquid that are more resistant to flow.

While specific quantitative data on the effect of varying halide concentrations on the viscosity and density of [C4C1Py][BF4] is not extensively documented in the reviewed literature, the qualitative effect is a well-recognized phenomenon in the field of ionic liquids. The meticulous removal of halide impurities is a critical step in the purification of ionic liquids to obtain consistent and reliable physicochemical data.

Experimental Protocols for Accurate Measurement and Validation

To ensure the scientific integrity of data, the following section details the methodologies for the synthesis, purification, and characterization of [C4C1Py][BF4], as well as the precise measurement of its viscosity and density.

Synthesis and Purification of [C4C1Py][BF4]

A common synthetic route to [C4C1Py][BF4] involves a two-step process: the quaternization of 3-methylpyridine followed by anion exchange.

Step 1: Synthesis of 1-Butyl-3-methylpyridinium Halide

-

Combine equimolar amounts of 3-methylpyridine and a butyl halide (e.g., 1-bromobutane or 1-chlorobutane) in a round-bottom flask.

-

The reaction is typically performed neat or with a minimal amount of a suitable solvent (e.g., acetonitrile).

-

Heat the mixture under reflux for several hours with vigorous stirring.

-

After cooling, the resulting viscous liquid or solid is washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.

-

The product, 1-butyl-3-methylpyridinium halide, is then dried under vacuum.

Step 2: Anion Exchange to form [C4C1Py][BF4]

-

Dissolve the 1-butyl-3-methylpyridinium halide in a suitable solvent, such as water or acetone.

-

Add an equimolar amount of a tetrafluoroborate salt (e.g., sodium tetrafluoroborate, NaBF4, or ammonium tetrafluoroborate, NH4BF4).

-

Stir the mixture at room temperature for several hours to facilitate the metathesis reaction.

-

The inorganic halide salt byproduct (e.g., NaBr or NaCl) will precipitate out of the solution.

-

Filter the mixture to remove the precipitated salt.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting ionic liquid is then subjected to a rigorous purification process.

Purification Protocol:

-

Dissolve the crude [C4C1Py][BF4] in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Wash the solution with deionized water multiple times to remove any remaining water-soluble impurities.

-

To remove halide impurities, a solution of silver tetrafluoroborate (AgBF4) in a suitable solvent can be added to precipitate silver halides, followed by filtration. Caution: Silver salts are light-sensitive and can be expensive.

-

Alternatively, repeated washing with water can reduce halide content, but may not completely eliminate it.

-

The organic phase containing the purified ionic liquid is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

After filtration, the solvent is removed under reduced pressure.

-

Finally, the ionic liquid is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period (24-48 hours) to remove any residual water and volatile organic compounds.

Diagram 1: Experimental Workflow for Synthesis and Purification of [C4C1Py][BF4]

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Characterization and Purity Assessment

The purity of the synthesized [C4C1Py][BF4] must be rigorously assessed before any physical property measurements are taken.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the cation and to check for the absence of organic impurities.

-

Karl Fischer Titration: To accurately quantify the water content. This is a critical step, as even trace amounts of water can significantly impact viscosity.

-

Ion Chromatography or Potentiometric Titration: To determine the concentration of halide impurities. A common method involves titrating a solution of the ionic liquid with a standardized silver nitrate solution.

Viscosity Measurement

The viscosity of [C4C1Py][BF4] can be measured using several techniques. The choice of instrument depends on the required accuracy and the sample volume available.

Step-by-Step Methodology using a Rotational Rheometer:

-

Instrument Calibration: Calibrate the rheometer using a standard viscosity fluid of known viscosity at the desired measurement temperature.

-

Sample Loading: Carefully load a precise volume of the purified and dried [C4C1Py][BF4] onto the rheometer plate. Ensure there are no air bubbles trapped in the sample.

-

Temperature Equilibration: Allow the sample to equilibrate at the target temperature for a sufficient amount of time to ensure thermal homogeneity.

-

Measurement: Perform the viscosity measurement over a range of shear rates to check for Newtonian behavior (viscosity independent of shear rate). For most ionic liquids under typical conditions, Newtonian behavior is expected.

-

Data Acquisition: Record the viscosity at various temperatures, allowing for equilibration at each new temperature setpoint.

Diagram 2: Workflow for Accurate Viscosity Measurement

Caption: A sequential workflow for obtaining reliable viscosity measurements of an ionic liquid.

Density Measurement

Density is typically measured using a vibrating tube densitometer, which offers high precision and requires a small sample volume.

Step-by-Step Methodology using a Vibrating Tube Densitometer:

-

Instrument Calibration: Calibrate the densitometer using two standards of well-known density that bracket the expected density of the ionic liquid (e.g., dry air and deionized water).

-

Sample Injection: Inject the purified and dried [C4C1Py][BF4] into the oscillating U-tube of the densitometer, ensuring no air bubbles are present.

-

Temperature Control: The instrument will precisely control the temperature of the sample. Allow sufficient time for thermal equilibrium.

-

Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.

-

Data Recording: Record the density at a range of temperatures.

Conclusion and Future Outlook

The viscosity and density of this compound are fundamental properties that are highly sensitive to temperature and the presence of impurities, particularly water and halides. For researchers, scientists, and drug development professionals, a meticulous approach to the synthesis, purification, and characterization of this ionic liquid is essential for obtaining reliable and reproducible data. The experimental protocols outlined in this guide provide a framework for achieving this.

Future research should focus on generating more extensive and systematic data on the quantitative effects of various impurities on the physicochemical properties of [C4C1Py][BF4] and other pyridinium-based ionic liquids. Such data will be invaluable for developing predictive models and for the rational design of ionic liquid-based processes in a wide range of applications.

References

-

Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. The Journal of Physical Chemistry B, 2018.

-

Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. ResearchGate, 2018.

-

Thermodynamic properties of this compound. ResearchGate, 2008.

-

Properties of this compound mixtures. ResearchGate, 2012.

-

Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. Journal of Chemical & Engineering Data, 2005.

-

Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. ResearchGate, 2005.

-

Densities and Viscosities for Binary Mixtures of 1-Butyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquid with Molecular Solvents. ResearchGate, 2011.

-

Densities and Viscosities of 1-Butyl-3-methylimidazolium Tetrafluoroborate + H2O Binary Mixtures From (303.15 to 353.15) K. ResearchGate, 2014.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Solubility of 1-Butyl-3-methylpyridinium tetrafluoroborate in Organic Solvents: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Butyl-3-methylpyridinium tetrafluoroborate ([BMPy][BF4]), an ionic liquid of significant interest in various chemical applications. This document is intended for researchers, scientists, and professionals in drug development and other fields who utilize or are exploring the use of ionic liquids as solvent media. We will delve into the physicochemical principles governing its solubility, present available quantitative data, and provide insights into experimental determination methodologies.

Introduction to this compound and its Significance